Sulofenur

Anticancer drug screening Pharmacology In vitro assay

Procure Sulofenur (LY186641), the first-in-class diarylsulfonylurea antineoplastic lead. Its uniquely characterized mechanism—distinct from conventional chemotherapies—and extensive preclinical in vivo data make it the essential reference standard for DSU-class research. Use this compound as a positive control in xenograft models leveraging established sensitive and resistant cell lines, or to investigate the link between drug structure, p-chloroaniline metabolism, and hematological toxicity. Differentiate intrinsic cytotoxicity from the effects of >99% serum protein binding with this ideal tool.

Molecular Formula C16H15ClN2O3S
Molecular Weight 350.8 g/mol
CAS No. 110311-27-8
Cat. No. B034691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulofenur
CAS110311-27-8
SynonymsISCU
LY 186641
LY-186641
LY186641
N-(5-indanylsulfonyl)-N'-(4-chlorophenyl)urea
sulofenu
Molecular FormulaC16H15ClN2O3S
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H15ClN2O3S/c17-13-5-7-14(8-6-13)18-16(20)19-23(21,22)15-9-4-11-2-1-3-12(11)10-15/h4-10H,1-3H2,(H2,18,19,20)
InChIKeyJQJSFAJISYZPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulofenur (CAS 110311-27-8): Diarylsulfonylurea Antitumor Agent with Distinct Preclinical Profile and Defined Toxicity Pathway


Sulofenur (LY186641, CAS 110311-27-8) is a synthetic diarylsulfonylurea (DSU) that represents the first-in-class compound from this series to advance to clinical evaluation as an orally active antineoplastic agent [1]. It demonstrates an exceptionally broad spectrum of preclinical activity against solid tumors, operating through a mechanism distinct from conventional anticancer drugs and exhibiting no cross-resistance with existing chemotherapies [1]. This unique profile established Sulofenur as a critical tool compound for studying the DSU class and its novel, though ultimately unfulfilled, therapeutic promise [1].

Why Sulofenur's DSU Pharmacology Precludes Interchangeability with Structural Analogs


Within the diarylsulfonylurea class, seemingly minor structural modifications yield substantial differences in key pharmacological parameters. For instance, the second-generation analog LY295501 demonstrates a maximum tolerated dose (MTD) of only 200 mg/kg/dose in mice, significantly lower than Sulofenur's MTD of 300 mg/kg/dose, indicating a different in vivo toxicity profile [1]. Furthermore, the photoaffinity analog LY219703 exhibits enhanced cytotoxic potency relative to Sulofenur in vitro, underscoring that even subtle changes in the arylsulfonyl moiety can drastically alter cellular activity [2]. These data confirm that DSU analogs are not pharmacologically equivalent and cannot be generically substituted. The quantitative differentiation outlined in Section 3 is essential for informed scientific selection.

Sulofenur's Quantitative Differentiation Guide: Comparative Pharmacology, Toxicity, and Binding Data


Comparative Cytotoxicity: Sulofenur (LY186641) vs. Analog LY181984 in Albumin-Free Conditions

In head-to-head testing under physiologically relevant, albumin-free conditions (UltraCHO medium), the analog LY181984 demonstrates greater cytotoxic potency than Sulofenur [1]. This difference is masked in standard serum-containing assays, highlighting the need for specific experimental conditions to reveal true compound potency.

Anticancer drug screening Pharmacology In vitro assay

Comparative In Vivo Toxicity: Maximum Tolerated Dose of Sulofenur vs. Second-Generation Analog LY295501

Sulofenur exhibits a significantly higher maximum tolerated dose (MTD) in an in vivo colon adenocarcinoma xenograft model compared to its second-generation analog, LY295501 [1]. This indicates a distinct and more favorable in vivo toxicity profile for Sulofenur in this preclinical model.

Toxicology In vivo pharmacology Dosing regimen

Metabolic Toxicity: p-Chloroaniline Formation and Methemoglobinemia Correlation

Sulofenur's metabolism is linked to the formation of p-chloroaniline, a toxic metabolite [1]. The quantity of this metabolite produced from a series of diarylsulfonylureas, including Sulofenur and LY181984, directly correlates with the compounds' propensities to induce methemoglobinemia, a key dose-limiting toxicity [1].

Drug metabolism Toxicology Biomarker

Protein Binding: Extreme Affinity of Sulofenur vs. Its Own Metabolites

Sulofenur displays exceptionally high and consistent binding to plasma proteins (>99%), a key determinant of its prolonged half-life and high volume of distribution [1]. This degree of binding is significantly greater than that of its own primary metabolites, the glutathione and mercapturic acid conjugates, which show 20 ± 3% and 84 ± 2% binding, respectively [1].

Pharmacokinetics Drug distribution Metabolism

Recommended Scientific Use Cases for Sulofenur (CAS 110311-27-8) Based on Verified Differentiation


As a Model Compound for Investigating Structure-Toxicity Relationships in Drug Metabolism

Sulofenur is an ideal model compound for investigating the link between drug structure and hematological toxicity. Its well-characterized metabolism yields p-chloroaniline, which correlates directly with methemoglobinemia and anemia—its dose-limiting toxicities [1]. This established pathway makes it invaluable for studies aimed at designing out this liability in novel chemical entities or for comparative metabolism studies within the DSU class [1].

As a Reference Standard for Albumin-Free Cytotoxicity and Protein Binding Studies

Given its extreme protein binding (>99%) [1] and the dramatic effect of albumin on its in vitro potency, Sulofenur serves as a critical reference standard [2]. It is uniquely suited for experiments designed to differentiate between intrinsic cytotoxic activity and the confounding effects of serum protein binding. A researcher might choose Sulofenur over a lower-binding analog specifically to study the impact of >99% binding on cellular drug accumulation and pharmacodynamics.

As a Tool Compound for Preclinical In Vivo Evaluation of DSU Class Members

Sulofenur remains the prototypical DSU for preclinical in vivo studies. It has an established oral dosing regimen and a quantifiable MTD (300 mg/kg/dose) in xenograft models [1]. A key application scenario involves using Sulofenur as a positive control when evaluating novel DSU analogs or investigating mechanisms of resistance in colon adenocarcinoma xenografts, as both Sulofenur-sensitive and -resistant cell lines (e.g., GC3/c1 and GC3/LYC5) have been extensively characterized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulofenur

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.